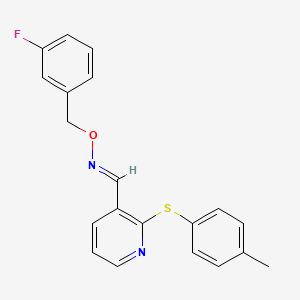
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C20H17FN2OS and its molecular weight is 352.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radical Cyclization in Heterocycle Synthesis
A study by Miyata et al. (2002) explored the use of sulfanyl radical addition-cyclization in the synthesis of cyclic β-amino acids, an important area in medicinal chemistry. This method includes the conversion of a phenylsulfanylmethyl group to a carboxyl group, highlighting the importance of sulfanyl compounds in creating structurally complex molecules (Miyata et al., 2002).
Selective Separation of Aqueous Sulphate Anions
In research by Luo et al. (2017), oxoanion separation using ligands, including sulfanyl derivatives, demonstrated effective recognition of sulphate-water clusters. This study suggests potential applications in environmental chemistry for removing specific ions from solutions, such as in water treatment processes (Luo et al., 2017).
Structural Insights of Dihydropyrimidine-5-carbonitriles
Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, where sulfanyl groups played a critical role. Their research offers insights into the development of potential pharmaceuticals and highlights the structural diversity achievable with sulfanyl substitutions (Al-Wahaibi et al., 2021).
Photodynamic Therapy and Sulfanyl Porphyrazines
Piskorz et al. (2017) synthesized sulfanyl porphyrazines, evaluating them as sensitizers for photodynamic therapy (PDT). The study suggests that sulfanyl compounds could be valuable in developing new treatments for cancers, particularly in designing photosensitizing agents for PDT (Piskorz et al., 2017).
Supramolecular Self-Assembly in Selective COX-2 Inhibitors
Al-Wahaibi et al. (2021) also investigated a triazole-based COX-2 inhibitor, revealing the importance of sulfanyl groups in stabilizing molecular structures through noncovalent interactions. This research is significant for drug design, especially in creating more effective and stable pharmaceutical compounds (Al-Wahaibi et al., 2021).
Propriétés
IUPAC Name |
(E)-N-[(3-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-15-7-9-19(10-8-15)25-20-17(5-3-11-22-20)13-23-24-14-16-4-2-6-18(21)12-16/h2-13H,14H2,1H3/b23-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTRKPLAMBXYAM-YDZHTSKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
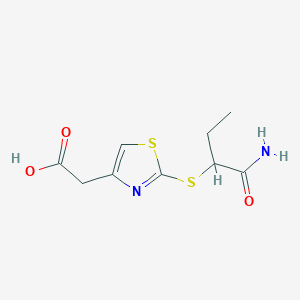

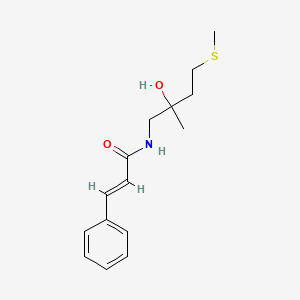
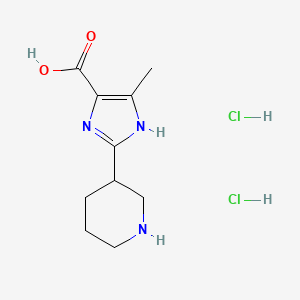
![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)

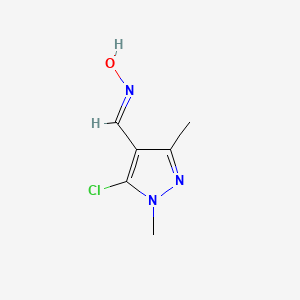
![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)
![3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2382399.png)
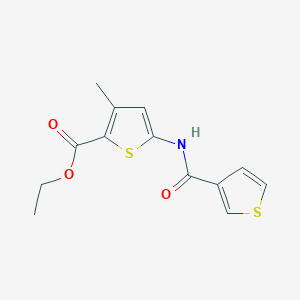


![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)

